molecular formula C15H16F3NO6 B11066129 ethyl 6-hydroxy-7,9-dimethyl-2-(trifluoromethyl)-6H-2,6-methano[1,3,5]trioxocino[6,7-b]pyridine-4-carboxylate

ethyl 6-hydroxy-7,9-dimethyl-2-(trifluoromethyl)-6H-2,6-methano[1,3,5]trioxocino[6,7-b]pyridine-4-carboxylate

Cat. No.: B11066129
M. Wt: 363.29 g/mol
InChI Key: FDYRPJNNMAEJQW-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-7,9-dimethyl-2-(trifluoromethyl)-6H-2,6-methano[1,3,5]trioxocino[6,7-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-7,9-dimethyl-2-(trifluoromethyl)-6H-2,6-methano[1,3,5]trioxocino[6,7-b]pyridine-4-carboxylate typically involves multi-step organic reactions The methano bridge and the trioxocino ring are then formed through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce costs. Purification steps such as crystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-7,9-dimethyl-2-(trifluoromethyl)-6H-2,6-methano[1,3,5]trioxocino[6,7-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, low temperature.

    Substitution: Sodium methoxide, methanol as solvent, reflux conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Replacement of the trifluoromethyl group with other nucleophiles.

Scientific Research Applications

Ethyl 6-hydroxy-7,9-dimethyl-2-(trifluoromethyl)-6H-2,6-methano[1,3,5]trioxocino[6,7-b]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-7,9-dimethyl-2-(trifluoromethyl)-6H-2,6-methano[1,3,5]trioxocino[6,7-b]pyridine-4-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-hydroxy-7,9-dimethyl-2-(chloromethyl)-6H-2,6-methano[1,3,5]trioxocino[6,7-b]pyridine-4-carboxylate
  • Ethyl 6-hydroxy-7,9-dimethyl-2-(bromomethyl)-6H-2,6-methano[1,3,5]trioxocino[6,7-b]pyridine-4-carboxylate

Uniqueness

The presence of the trifluoromethyl group in ethyl 6-hydroxy-7,9-dimethyl-2-(trifluoromethyl)-6H-2,6-methano[1,3,5]trioxocino[6,7-b]pyridine-4-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it distinct from similar compounds with different substituents, such as chloro or bromo groups, which may not exhibit the same level of biological activity or stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H16F3NO6

Molecular Weight

363.29 g/mol

IUPAC Name

ethyl 1-hydroxy-3,5-dimethyl-9-(trifluoromethyl)-8,10,12-trioxa-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-carboxylate

InChI

InChI=1S/C15H16F3NO6/c1-4-22-11(20)12-24-13(21)6-14(25-12,15(16,17)18)23-10-9(13)7(2)5-8(3)19-10/h5,12,21H,4,6H2,1-3H3

InChI Key

FDYRPJNNMAEJQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1OC2(CC(O1)(OC3=C2C(=CC(=N3)C)C)C(F)(F)F)O

Origin of Product

United States

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